4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline
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Overview
Description
Scientific Research Applications
Fluorescent Probes and Thermometry
The compound N,N-dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline, which has a structure related to 4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline, demonstrates unique properties in fluorescent thermometry. Its fluorescence intensity increases with temperature, making it a useful tool for ratiometrically detecting temperature variations, particularly in biological and chemical experiments (Cao et al., 2014).
Corrosion Inhibition
Compounds similar to this compound, such as (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline, have been studied for their corrosion inhibition properties. They show effectiveness in preventing corrosion of metals like mild steel in acidic environments, suggesting potential applications in material sciences and engineering (Daoud et al., 2014).
Photoluminescence and Detection Applications
Compounds structurally related to this compound have shown promise in photoluminescence. For instance, the photoluminescence of oligomers formed from aniline sulfonic acid can be applied in optical detection technologies, such as the detection of hemoglobin, offering potential applications in biomedical diagnostics and environmental sensing (Kalaiyarasan et al., 2015).
Quantum Mechanical and Spectroscopic Studies
Quantum mechanical and spectroscopic studies of compounds like 4-[(4-aminobenzene) sulfonyl] aniline provide insights into their molecular structure and electronic properties. Such studies can lead to applications in material science, especially in developing new materials with specific optical or electronic characteristics (Muthu & Maheswari, 2012).
Environmental Remediation
Research on the degradation of compounds with sulfonamide structures, similar to this compound, in environmental settings has been conducted. These studies are crucial for understanding how to manage and remediate pollution caused by similar organic compounds in water bodies and soils (Ji et al., 2015).
Mechanism of Action
Target of Action
The primary targets of 4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline are currently unknown . This compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules to exert its effects.
Mode of Action
As a biochemical used in proteomics research , it may interact with its targets through binding, modulation, or other biochemical interactions.
Biochemical Pathways
Given its use in proteomics research , it may influence a variety of pathways depending on the specific proteins or biomolecules it interacts with.
Result of Action
As a biochemical used in proteomics research , its effects would likely depend on the specific proteins or biomolecules it interacts with and the context of these interactions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include temperature, pH, presence of other molecules, and more.
Future Directions
Properties
IUPAC Name |
4-(2-ethylpiperidin-1-yl)sulfonylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-2-12-5-3-4-10-15(12)18(16,17)13-8-6-11(14)7-9-13/h6-9,12H,2-5,10,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMKBCJDJKVFFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.